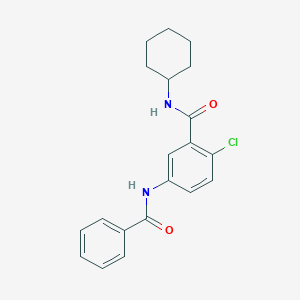![molecular formula C20H21N3O3S B267513 N-[3-(4-morpholinylcarbonyl)phenyl]-N'-(phenylacetyl)thiourea](/img/structure/B267513.png)
N-[3-(4-morpholinylcarbonyl)phenyl]-N'-(phenylacetyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(4-morpholinylcarbonyl)phenyl]-N'-(phenylacetyl)thiourea, also known as MPTU, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MPTU is a thiourea derivative that has been synthesized through a multi-step reaction process.
作用機序
The mechanism of action of N-[3-(4-morpholinylcarbonyl)phenyl]-N'-(phenylacetyl)thiourea is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. N-[3-(4-morpholinylcarbonyl)phenyl]-N'-(phenylacetyl)thiourea has also been shown to have antioxidant properties, which may contribute to its ability to protect against oxidative stress.
Biochemical and Physiological Effects
N-[3-(4-morpholinylcarbonyl)phenyl]-N'-(phenylacetyl)thiourea has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, anti-inflammatory activity, and antioxidant activity. N-[3-(4-morpholinylcarbonyl)phenyl]-N'-(phenylacetyl)thiourea has also been found to have a protective effect on the liver, as well as a potential role in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using N-[3-(4-morpholinylcarbonyl)phenyl]-N'-(phenylacetyl)thiourea in lab experiments is its ability to inhibit cancer cell growth, which makes it a useful tool for cancer research. N-[3-(4-morpholinylcarbonyl)phenyl]-N'-(phenylacetyl)thiourea has also been shown to have anti-inflammatory and antioxidant properties, which may be useful in studying the effects of inflammation and oxidative stress on various biological processes. However, one of the limitations of using N-[3-(4-morpholinylcarbonyl)phenyl]-N'-(phenylacetyl)thiourea in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several potential future directions for research on N-[3-(4-morpholinylcarbonyl)phenyl]-N'-(phenylacetyl)thiourea. One area of research could be focused on further understanding the mechanism of action of N-[3-(4-morpholinylcarbonyl)phenyl]-N'-(phenylacetyl)thiourea, which could lead to the development of more targeted and effective treatments for cancer and other diseases. Another area of research could be focused on developing new derivatives of N-[3-(4-morpholinylcarbonyl)phenyl]-N'-(phenylacetyl)thiourea with improved efficacy and reduced toxicity. Additionally, N-[3-(4-morpholinylcarbonyl)phenyl]-N'-(phenylacetyl)thiourea could be studied for its potential use in combination with other drugs or therapies to enhance their effectiveness.
合成法
The synthesis of N-[3-(4-morpholinylcarbonyl)phenyl]-N'-(phenylacetyl)thiourea involves a multi-step reaction process that begins with the reaction of 4-nitrophenylacetic acid with thionyl chloride to form 4-nitrophenylacetyl chloride. The resulting compound is then reacted with thiourea to form 4-nitrophenylacetylthiourea. The final step involves the reduction of the nitro group to an amino group using sodium dithionite to form N-[3-(4-morpholinylcarbonyl)phenyl]-N'-(phenylacetyl)thiourea.
科学的研究の応用
N-[3-(4-morpholinylcarbonyl)phenyl]-N'-(phenylacetyl)thiourea has been found to have potential applications in various fields of scientific research. One of the primary applications of N-[3-(4-morpholinylcarbonyl)phenyl]-N'-(phenylacetyl)thiourea is in the field of cancer research, where it has been shown to inhibit the growth of cancer cells. N-[3-(4-morpholinylcarbonyl)phenyl]-N'-(phenylacetyl)thiourea has also been studied for its potential use as an anti-inflammatory agent, as well as its ability to protect against oxidative stress.
特性
製品名 |
N-[3-(4-morpholinylcarbonyl)phenyl]-N'-(phenylacetyl)thiourea |
|---|---|
分子式 |
C20H21N3O3S |
分子量 |
383.5 g/mol |
IUPAC名 |
N-[[3-(morpholine-4-carbonyl)phenyl]carbamothioyl]-2-phenylacetamide |
InChI |
InChI=1S/C20H21N3O3S/c24-18(13-15-5-2-1-3-6-15)22-20(27)21-17-8-4-7-16(14-17)19(25)23-9-11-26-12-10-23/h1-8,14H,9-13H2,(H2,21,22,24,27) |
InChIキー |
KXEMICBAYJEYLX-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)NC(=S)NC(=O)CC3=CC=CC=C3 |
正規SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)NC(=S)NC(=O)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-isopropyl-3-[(2-phenoxybutanoyl)amino]benzamide](/img/structure/B267434.png)
![N-(3-{[(4-methoxyphenyl)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B267435.png)
![N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)propanamide](/img/structure/B267436.png)
![N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)-3-methylbutanamide](/img/structure/B267437.png)
![4-{[(4-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B267438.png)
![3-{[(4-chloroanilino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B267440.png)
![N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B267442.png)
![4-[(cyclopropylcarbonyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B267444.png)
![N-[5-(butyrylamino)-2-chlorophenyl]cyclopropanecarboxamide](/img/structure/B267449.png)
![2-(2-sec-butylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B267452.png)
![N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B267453.png)
![N-[3-(acetylamino)phenyl]-2-(2-methylphenoxy)propanamide](/img/structure/B267454.png)
![2-(3-methylphenoxy)-N-[3-(propanoylamino)phenyl]propanamide](/img/structure/B267456.png)